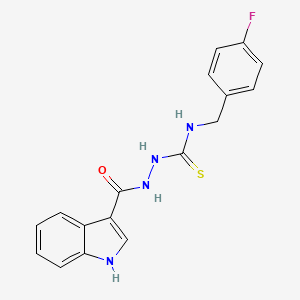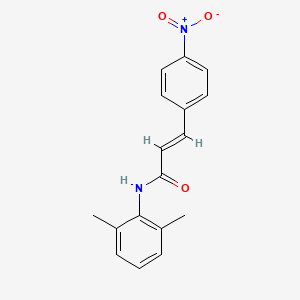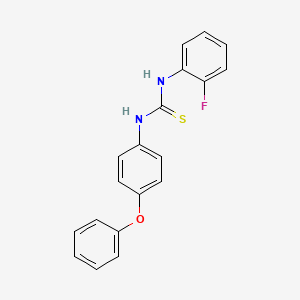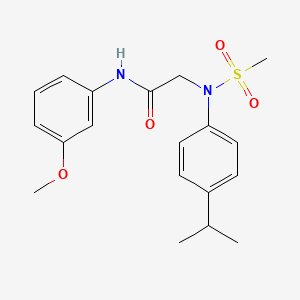
N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide, also known as FIHC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FIHC belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation. N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins and are critical for tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which many anticancer drugs exert their effects. N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide is its potent antitumor activity against a wide range of cancer cell lines. However, one limitation of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide is its relatively low solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide and its potential side effects.
Orientations Futures
There are several potential future directions for research on N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of novel formulations of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide with other anticancer drugs. Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide and its potential therapeutic applications in other disease states.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide involves the reaction of 4-fluorobenzaldehyde with 1H-indole-3-carboxylic acid hydrazide in the presence of thiosemicarbazide. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1H-indole-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-12-7-5-11(6-8-12)9-20-17(24)22-21-16(23)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIIXKJQAQZTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NNC(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)


![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)







![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)